9-Ethylphenanthrene

概要

説明

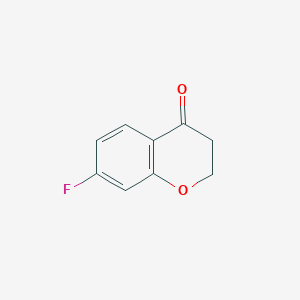

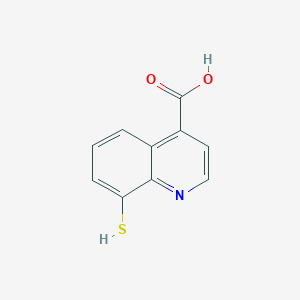

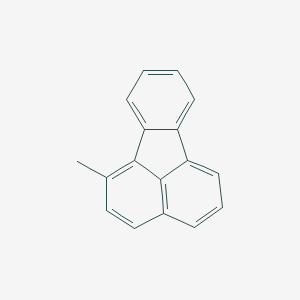

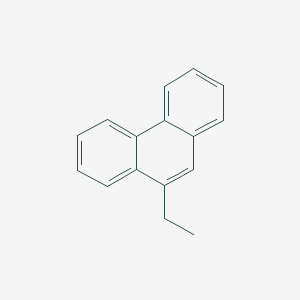

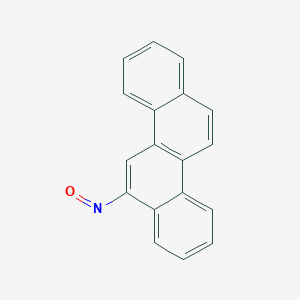

9-Ethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It is a derivative of phenanthrene, where an ethyl group is substituted at the ninth position of the phenanthrene ring system

作用機序

Target of Action

It is known that polycyclic aromatic hydrocarbons (pahs), such as 9-ethylphenanthrene, can interact with various enzymes and proteins in the body .

Mode of Action

This compound, like other PAHs, is believed to undergo bioactivation, a process that transforms the compound into a more reactive species . This bioactivation is mediated by enzymes such as the cytochrome P450 (CYP450) system . The bioactivated form of this compound can then interact with its targets, leading to various biological effects .

Biochemical Pathways

It is known that alkyl-substituted pahs like this compound can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism can lead to the formation of different metabolites and potentially affect various biochemical pathways .

Pharmacokinetics

It has been suggested that increasing the length of the alkyl chain can reduce the overall metabolism of alkyl-substituted pahs .

Result of Action

Some alkyl-substituted pahs have been shown to exhibit mutagenicity . For example, 1- and 9-methyl-phenanthrene, which have an additional bay region-like structural motif, showed mutagenicity toward Salmonella typhimurium TA98 and TA 100 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in certain petroleum-derived products and in the environment can lead to its eventual uptake in consumer products, such as foodstuffs, cosmetics, and pharmaceuticals . This can raise safety concerns over possible exposure to alkylated PAHs .

生化学分析

Biochemical Properties

It is known that alkyl substitution, such as the ethyl group in 9-Ethylphenanthrene, can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism can affect the interactions of this compound with various enzymes, proteins, and other biomolecules.

Cellular Effects

One study suggests that this compound and other alkylated PAHs may show mutagenicity toward certain bacterial strains, indicating potential cellular effects

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes . The ethyl group in this compound can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift can affect the binding interactions of this compound with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the length of the alkyl chain can affect the overall metabolism of alkylated PAHs . For example, increasing the length of the alkyl chain can reduce overall metabolism, with metabolic conversion for certain compounds being negligible .

Metabolic Pathways

It is known that this compound is metabolized by cytochrome P450 enzymes . The shift in oxidative metabolism caused by the ethyl group in this compound can affect its interactions with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane or carbon disulfide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar alkylation processes, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically at the ethyl side chain or the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of 9-ethyl-9,10-dihydrophenanthrene.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: 9-Ethylphenanthrenequinone.

Reduction: 9-Ethyl-9,10-dihydrophenanthrene.

Substitution: 9-Ethyl-2-nitrophenanthrene (for nitration).

科学的研究の応用

9-Ethylphenanthrene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and in studying the effects of alkyl substitution on the chemical properties of phenanthrene derivatives.

Biology: Research has explored its potential biological activity, including its interactions with biological macromolecules.

Medicine: Studies have investigated its potential as a pharmacophore in drug design, particularly in the development of anticancer agents.

Industry: It is used in the production of dyes, plastics, and other materials where polycyclic aromatic hydrocarbons are required.

類似化合物との比較

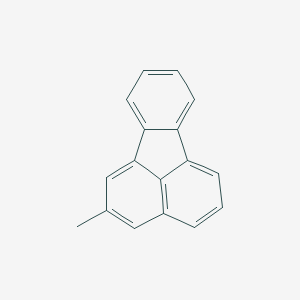

9-Methylphenanthrene: Similar in structure but with a methyl group instead of an ethyl group.

1-Ethylphenanthrene: Ethyl group substituted at the first position instead of the ninth.

Phenanthrene: The parent compound without any alkyl substitution.

Uniqueness of 9-Ethylphenanthrene: this compound is unique due to the specific position of the ethyl group, which influences its chemical reactivity and physical properties. The ethyl group at the ninth position creates a distinct steric and electronic environment compared to other alkyl-substituted phenanthrenes, affecting its interactions and reactions.

特性

IUPAC Name |

9-ethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWANHXINCHPSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190202 | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-75-7 | |

| Record name | 9-Ethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 9-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-ETHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Ethylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3XJL8RBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-Ethylphenanthrene in environmental science?

A1: this compound, alongside other alkylated phenanthrenes, is a significant component of crude oil. The Deepwater Horizon oil spill released substantial amounts of these compounds into the environment. [] Understanding the behavior and effects of this compound is crucial for assessing the environmental and health risks associated with such oil spills.

Q2: How does this compound interact with living organisms?

A2: Research on human hepatoma (HepG2) cells reveals that this compound undergoes metabolic activation through various pathways, including side-chain hydroxylation and the diol-epoxide pathway. [] This activation leads to the formation of metabolites like tetraols and O-monosulfonated-catechols. [] These metabolites could potentially serve as biomarkers for human exposure to this compound. [] Studies on sheepshead minnows (Cyprinodon variegatus) show that this compound is bioconcentrated and biotransformed in these fish. [] The rate of uptake and elimination is influenced by the degree of alkylation. []

Q3: How does the structure of this compound relate to its properties?

A3: The presence of the ethyl group in this compound influences its binding affinity to humic acid, impacting its environmental fate and bioavailability. [, ] Research indicates that the binding affinity of this compound to humic acid is higher than that of phenanthrene but similar to retene. [, ] This difference is attributed to the alkyl group's influence on hydrophobicity and its ability to fit within the hydrophobic cavities of humic acid. [, ] Additionally, the ethyl group affects the fluorescence properties compared to unsubstituted phenanthrene. []

Q4: Are there analytical methods for detecting this compound?

A4: Yes, synchronous fluorimetry, using hydroxyl-propyl beta-cyclodextrin as a sensitizer, can simultaneously determine this compound, pyrene, and 1-hydroxypyrene in aqueous solutions. [] Additionally, laser-induced nanosecond time-resolved fluorescence (LITRF) is a novel approach for investigating the interactions between this compound and humic acid. [, ]

Q5: What historical research exists on this compound?

A5: Early research in the 1930s explored the estrogenic activity of various synthetic phenanthrene compounds, including this compound. [] While this compound showed some estrogenic activity at high doses, it was significantly less potent than natural estrogens like theelol. [] This research highlights the diverse biological activities that can be associated with polycyclic aromatic hydrocarbons and their derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)